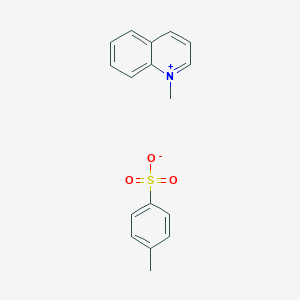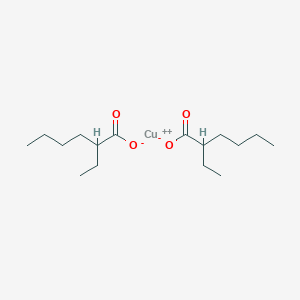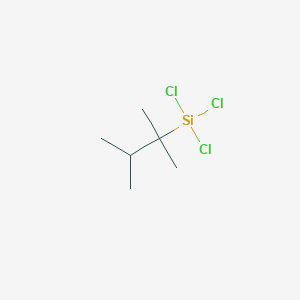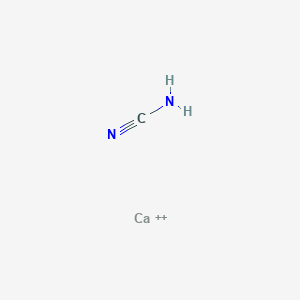
4H-Pyran-4-on
Übersicht
Beschreibung
4H-Pyran-4-one, also known as gamma-pyrone, is an unsaturated cyclic chemical compound with the molecular formula C5H4O2. It is a heterocyclic compound featuring a six-membered ring containing one oxygen atom and one carbonyl group. This structure imparts unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .
Wissenschaftliche Forschungsanwendungen
4H-Pyran-4-one has numerous applications in scientific research:
Wirkmechanismus
Target of Action
4H-Pyran-4-one, also known as γ-Pyrone , is a six-membered oxygen-containing heterocyclic compound . It is a key intermediate in organic synthesis and plays a vital role in developing potent histamine-3 receptor antagonists for treating cognitive disorders . It is also used in the synthesis of various compounds using an atom-economic approach .
Mode of Action
It is known that it interacts with its targets, such as the histamine-3 receptor, to exert its effects . It is also involved in various synthetic strategies for the creation of complex molecules .
Biochemical Pathways
4H-Pyran-4-one is involved in several biochemical pathways due to its broad spectrum of biological and pharmaceutical properties . It is a crucial intermediate in organic synthesis, enabling the creation of complex molecules . It is also involved in the synthesis of pyran derivatives, which have significant biological properties .
Pharmacokinetics
It is known that the compound is water-soluble , which may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 4H-Pyran-4-one’s action depend on the specific targets and pathways it interacts with. For instance, when used as an intermediate in the synthesis of histamine-3 receptor antagonists, it can help treat cognitive disorders . Furthermore, it has been reported to have various biological activities, including anti-hepatotoxic, antitumor, anti-inflammatory, antioxidant, and more .
Action Environment
The action, efficacy, and stability of 4H-Pyran-4-one can be influenced by various environmental factors. For instance, its water solubility suggests that it may be mobile in the environment and may spread in water systems . Additionally, its reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemical substances .
Biochemische Analyse
Biochemical Properties
4H-Pyran-4-one is known for its unique reactivity and polarity, which makes it a valuable building block in the construction of various oxacycles . The oxygen atom in the pyran ring acts as a nucleophile, readily participating in reactions such as acylation, alkylation, and condensation reactions
Molecular Mechanism
The molecular mechanism of action of 4H-Pyran-4-one is not well-defined. Its unique reactivity suggests that it may interact with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
4H-Pyran-4-one is stable under normal conditions, but can degrade when exposed to heat, light, or oxidizing agents
Metabolic Pathways
The metabolic pathways involving 4H-Pyran-4-one are not well-characterized. Given its reactivity, it is plausible that it may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels
Transport and Distribution
It is soluble in many organic solvents but not water , which may influence its localization or accumulation within cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4H-Pyran-4-one can be synthesized through several methods:
Thermal Decarboxylation of Chelidonic Acid: This method involves heating chelidonic acid, which undergoes decarboxylation to yield 4H-Pyran-4-one.
Cyclization of Diethylacetone Dioxalate: This process involves the cyclization of diethylacetone dioxalate to form chelidonic acid, which is then decarboxylated to produce 4H-Pyran-4-one.
Heating of I-Methoxypent-1-en-3-yn-5-al Diethylacetal: This method uses methanol and water with mercuric sulfate or sulfuric acid as catalysts.
Industrial Production Methods: Industrial production of 4H-Pyran-4-one often involves the decarboxylation of chelidonic acid due to its efficiency and high yield .
Analyse Chemischer Reaktionen
4H-Pyran-4-one undergoes various chemical reactions, including:
Reactions with Amines: In protic solvents, 4H-Pyran-4-one reacts with amines to form 4-pyridones.
Nucleophilic Addition and Condensation Reactions: The carbonyl group in 4H-Pyran-4-one facilitates nucleophilic addition and condensation reactions.
Acylation and Alkylation Reactions: The oxygen atom in the pyran ring acts as a nucleophile, participating in acylation and alkylation reactions.
Common Reagents and Conditions:
Amines: Used in protic solvents for forming 4-pyridones.
Nucleophiles: Various nucleophiles can be used for addition and condensation reactions.
Acylating and Alkylating Agents: These agents are used in reactions involving the oxygen atom in the pyran ring.
Major Products:
4-Pyridones: Formed from reactions with amines.
Condensation Products: Result from nucleophilic addition and condensation reactions.
Vergleich Mit ähnlichen Verbindungen
- 2-Pyrone
- Maltol
- Ethyl Maltol
4H-Pyran-4-one’s unique structure and reactivity make it a valuable compound in various fields, from organic synthesis to medicinal chemistry.
Eigenschaften
IUPAC Name |
pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c6-5-1-3-7-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQUWLDCFXOXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148352 | |
| Record name | 4H-Pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108-97-4 | |
| Record name | 4H-Pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyran-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4H-PYRAN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ7X07IM7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 4H-pyran-4-one is C5H4O2, and its molecular weight is 96.08 g/mol. []
ANone: Researchers commonly use IR, UV-Vis, 1H-NMR, 13C-NMR, and mass spectrometry to characterize 4H-pyran-4-one derivatives and confirm their structures. [, , , , , , , , , ]
ANone: Several methods exist for synthesizing 4H-pyran-4-ones, including:
- Acid-catalyzed cyclization of acetylenic ketones []
- Palladium-catalyzed coupling reactions of 5-bromo-4H-pyran-4-ones with boronic acids []
- Condensation reactions of dibenzyl ketones with acetic acid in the presence of polyphosphoric acid []
- Reaction of dimethylformamide and phosphorous oxychloride with diphenylacetone []
- Transesterification reactions of 4H-pyran-4-one dicarboxylates with glycols or glycol ethers []
- Nucleophilic substitution reactions of 3,5-bis(bromomethyl)-4H-pyran-4-ones with various nucleophiles [, ]
- Thermal cycloaddition of aroylketenes to silyl enol ethers []
- Metalation of 2-methyl-4H-pyran-4-one followed by reaction with electrophiles []
- Microwave-assisted reactions using polyphosphoric acid or diphosphorous pentoxide []
ANone: Yes, 4H-pyran-4-ones can be converted into various heterocyclic compounds, including:
- Isoxazoles and 5-hydroxyisoxazolines via reaction with hydroxylamine []
- Pyridones via reaction with amines [, ]
- Pyrano[3,4-c]pyridines via a multi-step sequence involving enamine formation, acylation, and condensation with cyanoacetamide []
ANone: 2,3-Dihydro-4H-pyran-4-ones can undergo oxidation reactions to yield the corresponding 4H-pyran-4-ones. [] For example, dihydro-γ-pyrone (Ia) can be oxidized, hydrolyzed, and decarboxylated to produce 6-methyl maltol (IV). []
ANone: 4H-pyran-4-one derivatives have demonstrated various biological activities, including:
- Skeletal muscle relaxant activity: Kojic amine (2-(aminomethyl)-5-hydroxy-4H-pyran-4-one) exhibits muscle relaxant properties, potentially acting as a γ-aminobutyric acid (GABA) mimetic agent. []
- Mosquito larvicidal activity: 3-Hydroxy-2-methyl-4H-pyran-4-one (maltol) isolated from Senecio laetus shows larvicidal potential against Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus. [, ]
- Antifungal activity: 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-(DDMP) exhibits antifungal activity against selected wood-degrading fungi. []
- Antimicrobial activity: Several 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, particularly Mannich bases, display antimicrobial activity against various bacteria and fungi. [, , ]
- Anticonvulsant activity: Several 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, including Mannich bases and kojic acid derivatives, exhibit anticonvulsant activity in animal models. [, , ]
ANone: Yes, several natural products contain the 4H-pyran-4-one core structure. For example:
- Maltol (3-hydroxy-2-methyl-4H-pyran-4-one): Found in toasted oak wood used in barrel making [] and the methanol root extract of Senecio laetus [, ]
- Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one): A natural γ-pyrone used as a starting material for synthesizing various biologically active compounds. []
- Long-chain γ-pyrones: Identified in the epicuticular wax of Vanilla species, with 2-(14-tricosenyl)-2,3-dihydro-6-methyl-4H-pyran-4-one being the major constituent. []
ANone: SAR studies have revealed that modifications at various positions of the 4H-pyran-4-one scaffold influence biological activity:
- Position 2: Introduction of substituted piperazine moieties at position 2 through Mannich reactions often enhances antimicrobial [, , ] and anticonvulsant activities [, , ]. Different substituents on the piperazine ring further modulate potency and selectivity. [, , ]
- Position 3: The presence of a hydroxyl group at position 3 is crucial for many biological activities, likely due to its involvement in hydrogen bonding interactions with biological targets. [, , , ]
- Position 6: Modifications at position 6, such as the introduction of a methyl group, can influence the physicochemical properties and potentially affect the interaction with biological targets. [, , ]
ANone: Yes, computational studies, including molecular modeling and docking simulations, have been performed on 4H-pyran-4-one derivatives:
- Docking studies: Used to investigate the binding mode and interactions of 4H-pyran-4-one derivatives with potential biological targets, such as DNA gyrase. []
- Homology modeling: Employed to build a 3D model of the M. tuberculosis DNA gyrase B subunit for docking studies. []
ANone: While the provided research primarily focuses on synthesis and biological evaluation, some studies use strategies to improve the solubility and bioavailability of 4H-pyran-4-one derivatives. For instance, the synthesis of esters of 3-carboxy-proxyl with 4H-pyran-4-one moieties aimed to design advanced organic structures with improved properties. [] Further research is needed to explore specific formulation strategies, such as the use of cyclodextrins, liposomes, or nanoparticles, to enhance the drug-likeness of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,5R)-7,7-DIMETHYLSPIRO[BICYCLO[3.1.1]HEPTANE-2,2'-OXIRANE]](/img/structure/B94243.png)










